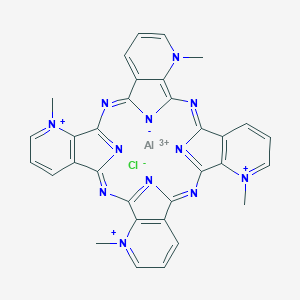

Clal-1,8,15,22-tmpypa

Beschreibung

Clal-1,8,15,22-tmpypa is a tetra-substituted metallophthalocyanine (MPc) derivative with a chloro-aluminum (ClAl) central metal ion and substituents at the 1,8,15,22 positions. These derivatives are synthesized via melt-phase reactions involving nitro precursors (e.g., 3-nitro phthalic anhydride) and subsequent reduction to amino groups or functionalization with phenoxy ligands . This compound likely exhibits unique optoelectronic and catalytic properties due to its substitution pattern and metal center, making it relevant for applications in photovoltaics, catalysis, and sensors.

Eigenschaften

CAS-Nummer |

150437-06-2 |

|---|---|

Molekularformel |

C32H24AlClN12+4 |

Molekulargewicht |

639 g/mol |

IUPAC-Name |

aluminum;5,14,23,32-tetramethyl-2,11,20,29,32,38,39,40-octaza-5,14,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30,33,35-nonadecaene;chloride |

InChI |

InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1 |

InChI-Schlüssel |

BOWKRRCVSJVCTM-UHFFFAOYSA-M |

SMILES |

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |

Kanonische SMILES |

CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |

Synonyme |

chloroaluminium-1,8,15,22-tetramethyl-tetrapyridinoporphyrazine chloroaluminum-1,8,15,22-tetramethyl-tetrapyrido-porphyrazine ClAl-1,8,15,22-TMPyPa |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

Phthalocyanines with substitutions at 1,8,15,22 positions differ significantly from their 2,9,16,23 counterparts. For example:

- 1,8,15,22-tetranitro MPcs (M = Co, Cu, Ni, Zn) show distinct electronic absorption maxima (λmax ~680–710 nm) compared to 2,9,16,23-tetranitro MPcs (~660–690 nm) due to altered π-conjugation .

- 1,8,15,22-tetraphenoxy MPcs (e.g., Co and Cu derivatives) exhibit enhanced visible-light absorption when composited with TiO2, enabling efficient photocatalysis .

Conductivity Trends

Substitution position and metal choice critically influence conductivity:

| Metal | 1,8,15,22-tetranitro MPc (σ, S/cm) | 2,9,16,23-tetranitro MPc (σ, S/cm) |

|---|---|---|

| Co | 1.2 × 10<sup>−5</sup> | 8.5 × 10<sup>−6</sup> |

| Cu | 9.8 × 10<sup>−6</sup> | 7.0 × 10<sup>−6</sup> |

| Ni | 1.0 × 10<sup>−5</sup> | 6.3 × 10<sup>−6</sup> |

| Zn | 5.5 × 10<sup>−6</sup> | 7.2 × 10<sup>−6</sup> |

Key observations:

- 1,8,15,22 substitution enhances conductivity for Co, Cu, and Ni but reduces it for Zn.

- Zn’s inverted trend suggests stronger axial ligand interactions in the 2,9,16,23 configuration.

Photocatalytic Performance

1,8,15,22-tetraphenoxy MPcs outperform other analogs in visible-light catalysis:

| Composite | RhB Degradation Efficiency (%) | Light Source |

|---|---|---|

| α-TPCoPc/TiO2 | 98.2 | Visible |

| α-TPCuPc/TiO2 | 89.7 | Visible |

| Pure TiO2 | 42.5 | UV |

Mechanistic insights:

- Co-phthalocyanines generate more reactive oxygen species (ROS) due to favorable redox potentials.

- 1,8,15,22 substitution improves dye adsorption on TiO2 via phenoxy-TiO2 coordination.

Key Research Findings

Positional Isomerism Matters : 1,8,15,22 substitution optimizes charge transport in Co/Cu/Ni MPcs but disrupts Zn’s conductivity .

Metal-Dependent Activity : Co-phthalocyanines are superior to Cu in photocatalysis due to higher ROS generation .

Hybrid Materials : Compositing with TiO2 amplifies visible-light response, making 1,8,15,22 MPcs viable for environmental remediation .

Notes

- The term "Clal-1,8,15,22-tmpypa" is inferred from analogous compounds in the literature; direct data on this specific derivative is absent in the provided evidence.

- Contradictions in Zn’s conductivity highlight the need for metal-specific design rules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.